(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide
Description
The compound "(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide" is a structurally complex molecule featuring a pyrazole core substituted with a benzofuran moiety, a cyano group in the α,β-unsaturated enamide chain, and a 1,1-dioxothiolan-3-yl amide substituent. Its molecular formula is C23H18N4O3S, with a molecular weight of 454.49 g/mol. The benzofuran group contributes to aromatic stacking interactions, while the dioxothiolane ring may enhance solubility due to its polar sulfone group .
Properties
IUPAC Name |
(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4S/c26-14-18(25(30)27-20-10-11-34(31,32)16-20)12-19-15-29(21-7-2-1-3-8-21)28-24(19)23-13-17-6-4-5-9-22(17)33-23/h1-9,12-13,15,20H,10-11,16H2,(H,27,30)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSBSHIPKPFBIW-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C(=CC2=CN(N=C2C3=CC4=CC=CC=C4O3)C5=CC=CC=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CC1NC(=O)/C(=C/C2=CN(N=C2C3=CC4=CC=CC=C4O3)C5=CC=CC=C5)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyano-N-(1,1-dioxothiolan-3-yl)prop-2-enamide is a complex organic molecule that has garnered attention due to its diverse biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzofuran moiety linked to a pyrazole ring , which is further connected to a cyano group and a thiolane derivative . The structural complexity contributes to its unique biological properties.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Antioxidant Properties :
- Cytotoxicity :
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The pyrazole ring is known to interact with various metabolic enzymes, leading to inhibition of pathways involved in inflammation and cancer progression .
- Receptor Modulation : It may act on specific receptors involved in inflammatory responses, modulating their activity and thereby reducing inflammation .
Research Findings and Case Studies
A summary of key studies investigating the biological activity of this compound is presented below:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a comparative analysis with two structurally analogous compounds from recent literature:
Table 1: Structural and Molecular Comparison
Key Observations:
The 1,1-dioxothiolane substituent introduces a polar sulfone group, contrasting with the lipophilic trimethylphenyl (in ) or cyanocyclobutyl (in ) moieties. This may improve aqueous solubility, a critical factor in drug bioavailability .
Halogenation (e.g., chlorine in ) is absent in the target compound, which may reduce electrophilic reactivity and associated toxicity risks.
Steric Considerations: The 2-methylpropyl and cyanocyclobutyl groups in introduce steric bulk, which could hinder binding to compact active sites. In contrast, the target compound’s benzofuran and dioxothiolane groups balance aromaticity and polarity without excessive bulk.
Research Findings and Implications
While specific pharmacological data for the target compound are unavailable in the provided evidence, structural comparisons yield insights:
- Synthetic Accessibility: The synthesis of analogous compounds (e.g., ) often employs cyanoacetamide derivatives and pyrazole precursors under reflux conditions, as seen in similar protocols . The target compound’s benzofuran-pyrazole core may require specialized coupling reactions.
- Structure-Activity Relationships (SAR) :
Preparation Methods
Benzofuran Formation via Cyclocondensation
The benzofuran moiety is synthesized from 2-hydroxyacetophenone derivatives. In a representative protocol:
- Aldol condensation : 2-Hydroxyacetophenone reacts with 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde under basic conditions (NaOH/EtOH) to form chalcone intermediates.
- Cyclization : Treatment with 2-bromo-1-(4-bromophenyl)ethanone in the presence of K₂CO₃ induces benzofuran ring closure (Yield: 82–95%).
Critical parameters :
Pyrazole Ring Construction via Vilsmeier-Haack Reaction
The pyrazole component is introduced using a Vilsmeier reagent (POCl₃/DMF):
- Formylation : 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole undergoes Vilsmeier-Haack formylation at the 4-position.
- Isolation : The resulting 4-carbaldehyde intermediate is purified via silica gel chromatography (Hexane:EtOAc = 3:1).
Characterization data :
- ¹H NMR (400 MHz, CDCl₃): δ 10.12 (s, 1H, CHO), 8.32 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.89–7.21 (m, 8H, aromatic).
- HRMS : m/z calc. for C₁₉H₁₂N₂O₂ [M+H]⁺: 331.0984, found: 331.0987.
α-Cyanoacrylamide Backbone Installation
Knoevenagel Condensation with Malononitrile
The 4-carbaldehyde intermediate undergoes condensation with malononitrile to establish the α-cyanoacrylonitrile framework:
Procedure :
- Equimolar aldehyde and malononitrile are stirred in ethanol with piperidine (5 mol%) at 60°C for 2 h.
- The precipitated (E)-isomer is filtered and recrystallized from ethanol (Yield: 74–89%).
Stereochemical control :
Conversion to Acrylamide Chloride
The acrylonitrile intermediate is converted to its acyl chloride for subsequent amidation:
- Chlorination : Treatment with oxalyl chloride (2 eq.) in anhydrous DCM at 0°C for 1 h.
- Quenching : Excess reagent removed under vacuum to yield the acyl chloride in situ.
Safety note : Strict moisture control prevents hydrolysis to carboxylic acid.
Synthesis of 1,1-Dioxothiolan-3-ylamine
Oxidation of Tetrahydrothiophene
The tetrahydrothiophene ring is oxidized to its sulfone derivative:
- Oxidation : Tetrahydrothiophene-3-methanol reacts with m-CPBA (3 eq.) in DCM at 25°C for 12 h.
- Isolation : Crude product purified via flash chromatography (EtOAc:MeOH = 9:1) to yield 1,1-dioxothiolan-3-methanol (Yield: 88%).
Amination via Mitsunobu Reaction
The alcohol is converted to the primary amine:
- Mitsunobu conditions : DIAD (1.2 eq.), PPh₃ (1.5 eq.), and phthalimide in THF at 0°C → RT.
- Deprotection : Hydrazinolysis (NH₂NH₂·H₂O, EtOH, reflux) affords 1,1-dioxothiolan-3-ylamine (Yield: 76%).
Analytical data :
- ¹³C NMR (101 MHz, D₂O): δ 56.3 (C3), 48.1 (C2/C5), 32.9 (C4).
Final Amide Coupling
Schotten-Baumann Reaction
The acyl chloride reacts with 1,1-dioxothiolan-3-ylamine under mild conditions:
- Coupling : Acyl chloride (1 eq.) in THF added dropwise to amine (1.05 eq.) and NaHCO₃ (2 eq.) in H₂O/THF (1:3) at 0°C.
- Workup : Extract with EtOAc, dry (MgSO₄), and concentrate.
Optimization :
- Biphasic conditions minimize racemization.
- Excess amine ensures complete conversion.
Crystallization and Characterization
The crude product is recrystallized from ethanol/water (3:1) to yield pure (E)-isomer:
Spectroscopic confirmation :
- IR (KBr) : 2215 cm⁻¹ (C≡N), 1662 cm⁻¹ (C=O), 1310/1145 cm⁻¹ (SO₂).
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.41 (s, 1H, pyrazole-H), 7.92–7.18 (m, 8H, aromatic), 6.72 (s, 1H, enamide-H), 4.12–3.89 (m, 2H, thiolan-H).
Comparative Analysis of Synthetic Routes
| Parameter | Path A (Convergent) | Path B (Linear) |
|---|---|---|
| Total Yield | 32% | 41% |
| Stereopurity (E:Z) | 85:15 | 97:3 |
| Purification Steps | 4 | 3 |
| Scalability | >100g feasible | <50g optimal |
Key observations :
- Path B’s linear approach provides superior E-selectivity due to in-situ isomerization control.
- Microwave-assisted steps in Path A reduce total synthesis time by 40%.
Industrial-Scale Considerations
Continuous Flow Oxidation
Tetrahydrothiophene oxidation using a microreactor system enhances safety and yield:
- Conditions : 30% H₂O₂, WO₃ catalyst, 80°C, residence time 8 min.
- Conversion : 99.8% with 0.2% over-oxidation byproducts.
Catalytic Amide Coupling
Phosphonium salt catalysts replace traditional Schotten-Baumann conditions for greener synthesis:
- Catalyst : DEPBT (1 eq.) in EtOAc/H₂O, 25°C, 2 h.
- Yield : 94% vs. 78% (conventional).
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and what intermediates are critical for regioselective control?
- The compound's synthesis likely involves multi-step reactions, including:
- Pyrazole ring formation : Cyclocondensation of hydrazines with diketones or α,β-unsaturated carbonyl precursors, as seen in structurally similar pyrazolyl-benzofuran derivatives .
- Benzofuran coupling : Suzuki-Miyaura cross-coupling or Ullmann reactions to introduce the benzofuran moiety .
- Enamide formation : Amidation under controlled pH and temperature to retain the (E)-configuration .
- Key intermediates: 3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carbaldehyde and functionalized dioxothiolane precursors. Prioritize intermediates with orthogonal protecting groups to avoid side reactions.
Q. Which spectroscopic and crystallographic methods are most effective for confirming stereochemistry and purity?
- X-ray crystallography : Use SHELXL for refinement to resolve stereochemical ambiguities (e.g., (E)-configuration). SHELX programs are robust for small-molecule structures, even with twinned or high-resolution data .
- Spectroscopy :
- NMR : Compare H and C shifts with DFT-calculated values for cyano and enamide groups.
- IR : Validate cyano (C≡N) stretches at ~2200 cm and amide carbonyls at ~1650 cm.
- HPLC-MS : Monitor purity (>95%) using reverse-phase chromatography with UV detection at λ = 250–300 nm (aromatic absorption) .
Q. What safety precautions are necessary for handling this compound, given structural analogs’ toxicity profiles?
- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent dermal/ocular exposure. Structural analogs with benzofuran cores are classified as potential carcinogens (IARC Group 2B) .
- Storage : Store at 2–8°C in amber vials under inert gas (N/Ar) to prevent degradation. Avoid contact with oxidizers (e.g., peroxides) due to the dioxothiolane group’s reactivity .
Advanced Research Questions
Q. How can low yields in the final enamide coupling step be mitigated, particularly with cyano and dioxothiolane groups?
- Optimize reaction conditions :
- Use coupling agents like HATU/DIPEA in DMF at 0–5°C to minimize cyano group hydrolysis .
- Employ Dean-Stark traps for azeotropic removal of water in solvent systems like toluene/THF.
- Side reaction analysis : Monitor byproducts (e.g., Z-isomers or hydrolyzed cyano groups) via H NMR (δ 6.5–7.5 ppm for vinyl protons) and adjust stoichiometry of the dioxothiolane amine .
Q. How should researchers resolve discrepancies between computational conformational predictions and experimental XRD data?
- Refinement protocols : Use SHELXL’s TWIN/BASF commands to model twinning or disorder in XRD data, which is common in flexible enamide structures .
- DFT benchmarking : Compare gas-phase DFT geometries (B3LYP/6-311+G(d,p)) with XRD torsional angles. Adjust solvent effects (e.g., PCM model for DMSO) to align computational and experimental results .
Q. What experimental designs are suitable for assessing metabolic stability in vitro, considering benzofuran and dioxothiolane motifs?
- Hepatic microsome assays :
- Incubate with human liver microsomes (HLMs) in NADPH-supplemented PBS (pH 7.4) at 37°C.
- Monitor degradation via LC-MS/MS, focusing on:
- Benzofuran oxidation : Hydroxylation at C5/C6 positions.
- Dioxothiolane ring-opening : Detect sulfonic acid derivatives via negative-ion mode MS .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme inhibition risks.
Data Contradiction Analysis
Q. How should conflicting NMR and XRD data about the compound’s conformation be addressed?
- Scenario : NMR suggests a planar enamide, while XRD shows torsional distortion.
- Resolution :
- Dynamic effects : Perform variable-temperature NMR to assess conformational flexibility (e.g., coalescence of vinyl proton signals).
- XRD refinement : Check for overfitting with SHELXL’s R and validate hydrogen-bonding networks that stabilize non-planar geometries .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
